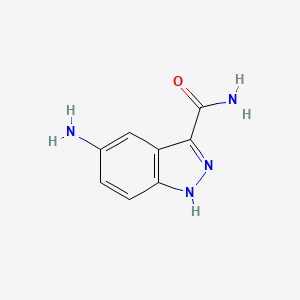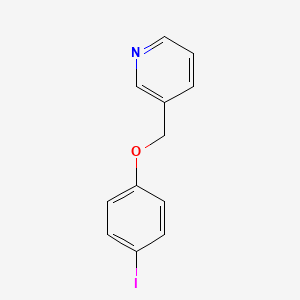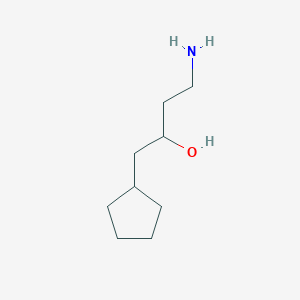
4-Amino-1-cyclopentylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentylbutan-2-ol, or 4-Aminocyclopentylbutanol (ACPB), is an amino-alcohol compound that has been studied extensively over the past few decades due to its potential applications in biochemistry and pharmacology. It is a cyclic derivative of butanol and has a molecular weight of 180.23 g/mol. ACPB is a chiral molecule with two enantiomers, (R)-ACPB and (S)-ACPB, which have different pharmacological properties. ACPB has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Antihistamine Activity
4-Amino-1-cyclopentylbutan-2-ol, as part of the 4-amino-1, 2-diarylbutan-2-ol class, has been studied for its role in antihistamine activity. A study by Casy and Ison (1970) focused on the stereochemical influences on antihistamine activity, finding that certain derivatives exhibit potent properties against histamine-induced contractions in guinea-pig ileum. This indicates the compound's potential utility in designing histamine antagonists (Casy & Ison, 1970).
Synthetic Pathways in Pharmacology
Schmidt et al. (2004) explored the regioselective hydroaminomethylation of 1,1-diaryl-allyl-alcohols to create pharmacologically active derivatives, including 4-amino-1,1-diarylbutan-1-ols. This process is significant for the synthesis of compounds like Fluspirilene and Difenidol, demonstrating the relevance of 4-Amino-1-cyclopentylbutan-2-ol in medicinal chemistry (Schmidt, Marchetti, & Eilbracht, 2004).
Enzymatic and Microbial Applications
In a 2007 study, Donnelly and Murphy explored the bacterial defluorination of 4-fluoroglutamic acid, a related compound. This research underscores the potential of using 4-Amino-1-cyclopentylbutan-2-ol in the study of enzyme inhibitors and the production of pharmacologically active peptides (Donnelly & Murphy, 2007).
Antiprotozoal Activity
Seebacher et al. (2006) synthesized several 4-aminobicyclo[2.2.2]octan-2-ones and -ols, including compounds structurally related to 4-Amino-1-cyclopentylbutan-2-ol. They investigated these compounds for activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting potential antiprotozoal applications (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Antihypertensive Activity
Cassidy et al. (1992) studied the antihypertensive activity of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, a class of compounds related to 4-Amino-1-cyclopentylbutan-2-ol. They found that some derivatives in this series exhibit significant antihypertensive effects, suggesting a potential application in the treatment of hypertension (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Biochemical and Molecular Studies
Hellmold et al. (1993) conducted a study involving cytochrome P450 forms in the lung, which are involved in the metabolic activation of food-derived heterocyclic amines. This study, though not directly involving 4-Amino-1-cyclopentylbutan-2-ol, highlights the broader context of amino acid derivatives in biochemical and molecular research (Hellmold, Overvik, Strömstedt, & Gustafsson, 1993).
Propiedades
IUPAC Name |
4-amino-1-cyclopentylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIQUWYBALMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283804 |
Source


|
| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentylbutan-2-ol | |
CAS RN |
1447967-16-9 |
Source


|
| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

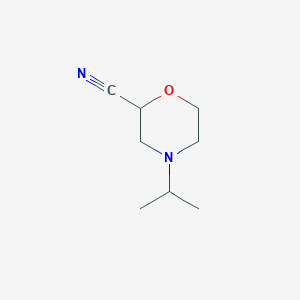
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)

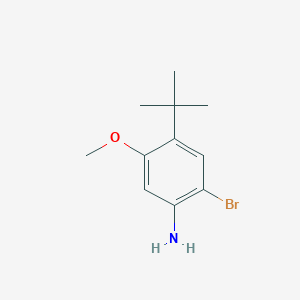
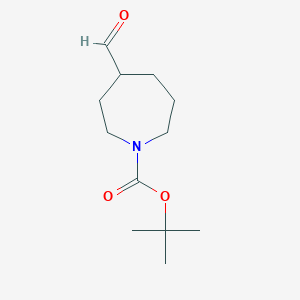
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)
